molecular formula C25H22FN3O5S B2811881 ethyl 5-[2-(4-ethoxyphenyl)acetamido]-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-74-1

ethyl 5-[2-(4-ethoxyphenyl)acetamido]-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2811881
CAS No.: 851949-74-1
M. Wt: 495.53
InChI Key: YDOAPHHYXOQGBR-UHFFFAOYSA-N
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Description

ethyl 5-[2-(4-ethoxyphenyl)acetamido]-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thieno[3,4-d]pyridazine derivatives This compound is characterized by the presence of a thieno[3,4-d]pyridazine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of ethyl 5-[2-(4-ethoxyphenyl)acetamido]-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Thieno[3,4-d]pyridazine Core: The synthesis begins with the construction of the thieno[3,4-d]pyridazine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative and a dicarbonyl compound.

    Introduction of Substituents: The next step involves the introduction of the various substituents onto the thieno[3,4-d]pyridazine core. This can be accomplished through a series of substitution reactions, where the appropriate reagents are used to introduce the ethoxyphenyl, fluorophenyl, and acetylamino groups.

    Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester. This can be achieved using an appropriate alcohol, such as ethanol, in the presence of a catalyst.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

ethyl 5-[2-(4-ethoxyphenyl)acetamido]-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and fluorophenyl groups. Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound. Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings. Electrophilic aromatic substitution (EAS) reactions can introduce various substituents onto the phenyl rings using reagents like halogens, nitrating agents, or sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry. It could be investigated for potential therapeutic applications.

    Medicine: Due to its potential biological activity, the compound could be explored for its use in drug development. It may serve as a lead compound for the design of new pharmaceuticals.

    Industry: The compound’s unique chemical properties could make it useful in various industrial applications, such as the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-[2-(4-ethoxyphenyl)acetamido]-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate would depend on its specific biological activity. If the compound exhibits pharmacological effects, it may interact with specific molecular targets, such as enzymes, receptors, or ion channels. The pathways involved would depend on the nature of these interactions and the resulting biochemical effects.

Comparison with Similar Compounds

ethyl 5-[2-(4-ethoxyphenyl)acetamido]-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other thieno[3,4-d]pyridazine derivatives, which share the same core structure but differ in their substituents. Similar compounds include:

    Thieno[3,4-d]pyridazine Derivatives: These compounds have the same core structure but may have different substituents, such as different alkyl or aryl groups.

    Pyridazine Derivatives: These compounds have a pyridazine core but may lack the thieno ring. They can have various substituents that confer different chemical properties.

    Thienopyridine Derivatives: These compounds have a thienopyridine core, which is similar to the thieno[3,4-d]pyridazine core but with different ring fusion.

The uniqueness of this compound lies in its specific combination of substituents, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O5S/c1-3-33-18-11-5-15(6-12-18)13-20(30)27-23-21-19(14-35-23)22(25(32)34-4-2)28-29(24(21)31)17-9-7-16(26)8-10-17/h5-12,14H,3-4,13H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOAPHHYXOQGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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